Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Description
Methyl 2-bromo-5-isopropylthiazole-4-carboxylate (CAS: 81569-28-0) is a brominated thiazole derivative with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.1 g/mol . It is characterized by a thiazole core substituted with a bromine atom at position 2, an isopropyl group at position 5, and a methyl ester at position 2. This compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of protein degraders such as PROTACs (Proteolysis-Targeting Chimeras) due to its reactive bromine substituent and modular ester functionality . It is commercially available with a purity of ≥98% and is stored at room temperature .
Properties
IUPAC Name |
methyl 2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOIWGWWWPVWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432230 | |
| Record name | Methyl 2-bromo-5-isopropylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81569-28-0 | |
| Record name | Methyl 2-bromo-5-isopropylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-isopropylthiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-amino-5-isopropylthiazole-4-carboxylate. The reaction is typically carried out in acetonitrile (CH3CN) with isopentyl nitrite and copper(I) bromide as reagents. The mixture is heated at 80°C for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-isopropylthiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-bromo-5-isopropylthiazole-4-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, leading to the formation of biologically active molecules. Notably, thiazole derivatives have been associated with antibacterial, antifungal, and anticancer activities.
Case Study: Anticancer Activity
Recent studies have demonstrated the compound's potential anticancer properties. For instance, a study evaluated its cytotoxic effects against liver carcinoma cell lines, revealing an IC₅₀ value of approximately 7.06 µM, indicating moderate cytotoxicity compared to doxorubicin (IC₅₀ = 0.5 µM) . This suggests that while it may not be as potent as established chemotherapeutics, it still holds promise as a lead compound for further development.
Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals, particularly fungicides and herbicides. These compounds play a significant role in protecting crops from diseases and pests, thereby enhancing agricultural productivity.
Table: Agrochemical Applications
| Application Type | Description |
|---|---|
| Fungicides | Protect crops from fungal infections, improving yield and quality. |
| Herbicides | Control unwanted plant growth, ensuring better crop management. |
Material Science
The compound is also explored in material science for developing novel materials such as polymers and coatings. Its unique chemical structure contributes to enhanced durability and resistance to environmental factors, making it suitable for various industrial applications.
Example: Polymer Development
Research has indicated that incorporating thiazole derivatives into polymer matrices can improve thermal stability and mechanical properties . This makes this compound a valuable component in creating advanced materials for construction and manufacturing industries.
Biochemical Research
In biochemical research, this compound is utilized to study enzyme inhibition and metabolic pathways. Its ability to interact with various biological targets allows researchers to explore potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-isopropylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Thiazole Carboxylates
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | CAS Number | Purity |
|---|---|---|---|---|---|
| Methyl 2-bromo-5-isopropylthiazole-4-carboxylate | C₈H₁₀BrNO₂S | Br (2), iPr (5), COOMe (4) | 264.1 | 81569-28-0 | ≥98% |
| Methyl 5-bromo-2-chlorothiazole-4-carboxylate | C₆H₃BrClNO₂S | Br (5), Cl (2), COOMe (4) | 273.5 | 1784255-01-1 | 95% |
| Methyl 2-bromo-5-ethylthiazole-4-carboxylate | C₇H₈BrNO₂S | Br (2), Et (5), COOMe (4) | 250.1 | 81569-46-2 | 98% |
| Methyl 2-bromo-4-methylthiazole-5-carboxylate | C₆H₆BrNO₂S | Br (2), Me (4), COOMe (5) | 236.1 | 81569-51-9 | 96% |
| Methyl 2-bromo-5-methylthiazole-4-carboxylate | C₆H₆BrNO₂S | Br (2), Me (5), COOMe (4) | 236.1 | 56355-61-4 | 98% |
Substituent Effects on Physicochemical Properties
Steric and Electronic Effects :
- The isopropyl group at position 5 in the target compound introduces significant steric bulk compared to methyl or ethyl substituents in analogs. This may reduce reactivity in nucleophilic substitution (e.g., Suzuki coupling) due to hindered access to the bromine atom at position 2.
- Halogen Differences : Methyl 5-bromo-2-chlorothiazole-4-carboxylate substitutes chlorine at position 2 instead of bromine. Chlorine’s lower electronegativity and weaker leaving-group ability compared to bromine could slow substitution reactions .
Crystallinity and Stability: Bulkier substituents (e.g., isopropyl) may reduce crystallinity due to irregular packing, whereas methyl or ethyl analogs might form more stable crystals.
Biological Activity
Methyl 2-bromo-5-isopropylthiazole-4-carboxylate is a thiazole derivative with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a bromine atom and an isopropyl group on the thiazole ring, contributes to its potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 81569-28-0. The thiazole ring is a five-membered heterocyclic structure that includes both sulfur and nitrogen, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes involved in microbial growth, suggesting potential as an antimicrobial agent. Specific mechanisms include blocking enzyme activity necessary for cell wall synthesis or metabolic processes in bacteria.
- Antitumor Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. It has shown efficacy against several cancer cell lines, including liver carcinoma (HEPG2), where it demonstrated significant cytotoxicity .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound's effectiveness is primarily due to its ability to disrupt bacterial metabolic processes.
Anticancer Activity
Research has indicated that this compound can inhibit the growth of cancer cells, with IC50 values derived from dose-response curves demonstrating its potency. For instance, studies involving the HEPG2 cell line revealed a mean IC50 value indicating effective cytotoxicity .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to related thiazole derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C8H10BrNO2S | Bromine at position 2; isopropyl group at position 5 |
| Methyl thiazole-4-carboxylate | C6H7NO2S | Lacks bromine; simpler structure |
| Methyl 2-bromo-5-methylthiazole-4-carboxylate | C8H10BrNO2S | Contains a methyl group instead of isopropyl |
| Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | C8H10ClNO2S | Chlorine instead of bromine; different reactivity |
This comparison highlights the unique substitution pattern of this compound, which may enhance its biological activity relative to simpler analogs.
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown that this compound exhibits broad-spectrum antimicrobial activity. In vitro assays demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Efficacy : In studies involving various cancer cell lines, including HEPG2, the compound was found to induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation. Dose-response assays confirmed its cytotoxic effects, with further research needed to elucidate the exact pathways involved .
- Molecular Docking Studies : Computational studies using molecular docking have indicated that this compound may bind effectively to key proteins involved in cancer progression and microbial resistance, providing insights into its potential therapeutic mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
